2-[2-(3,4-Diethoxyphenyl)acetyl]cyclohexane-1,3-dione
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Overview
Description
2-[2-(3,4-Diethoxyphenyl)acetyl]cyclohexane-1,3-dione is an organic compound with a complex structure that includes a cyclohexane-1,3-dione core and a 3,4-diethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-Diethoxyphenyl)acetyl]cyclohexane-1,3-dione typically involves the reaction of 3,4-diethoxybenzaldehyde with cyclohexane-1,3-dione under acidic or basic conditions. The reaction proceeds through the formation of an intermediate enolate, which then undergoes aldol condensation to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids or bases, can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-Diethoxyphenyl)acetyl]cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-[2-(3,4-Diethoxyphenyl)acetyl]cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(3,4-Diethoxyphenyl)acetyl]cyclohexane-1,3-dione involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in metabolic pathways or interact with cellular receptors to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(3,4-Dimethoxyphenyl)acetyl]cyclohexane-1,3-dione
- 2-[2-(3,4-Dichlorophenyl)acetyl]cyclohexane-1,3-dione
- 2-[2-(3,4-Dihydroxyphenyl)acetyl]cyclohexane-1,3-dione
Uniqueness
2-[2-(3,4-Diethoxyphenyl)acetyl]cyclohexane-1,3-dione is unique due to the presence of the 3,4-diethoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets compared to similar compounds .
Properties
Molecular Formula |
C18H22O5 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-[2-(3,4-diethoxyphenyl)acetyl]cyclohexane-1,3-dione |
InChI |
InChI=1S/C18H22O5/c1-3-22-16-9-8-12(11-17(16)23-4-2)10-15(21)18-13(19)6-5-7-14(18)20/h8-9,11,18H,3-7,10H2,1-2H3 |
InChI Key |
RWDHRVAVLHTCSI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)C2C(=O)CCCC2=O)OCC |
Origin of Product |
United States |
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